molecular formula C20H17FN2O B5835370 Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)- CAS No. 333444-08-9

Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)-

Cat. No.: B5835370
CAS No.: 333444-08-9
M. Wt: 320.4 g/mol
InChI Key: MAYDFCJISPPVAE-UHFFFAOYSA-N
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Description

Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)-, is a substituted urea derivative featuring a diphenylmethyl group on one nitrogen atom and a 4-fluorophenyl group on the other. This structure combines aromatic and fluorinated substituents, which are common in medicinal chemistry to enhance lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name

1-benzhydryl-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O/c21-17-11-13-18(14-12-17)22-20(24)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYDFCJISPPVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354978
Record name Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333444-08-9
Record name Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)-, also known by its CAS number 333444-08-9, is a compound that belongs to the class of diaryl ureas. These compounds have garnered attention due to their diverse biological activities, including potential therapeutic applications in various fields such as oncology and anti-inflammatory treatments. This article presents a detailed examination of the biological activity of this specific urea derivative, supported by case studies and research findings.

Chemical Structure and Properties

Urea derivatives often exhibit unique pharmacological properties due to their structural characteristics. The compound features a diphenylmethyl group and a 4-fluorophenyl substituent, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC16H16F2N2O
Molecular Weight286.31 g/mol
CAS Number333444-08-9
IUPAC NameN-(diphenylmethyl)-N'-(4-fluorophenyl)urea

The biological activity of urea derivatives is often linked to their ability to interact with various receptors and enzymes. Urea compounds can act as enzyme inhibitors, modulating biochemical pathways that are crucial in disease processes.

Target Proteins:

  • Receptor Tyrosine Kinases (RTKs): Many diaryl ureas have been shown to inhibit RTKs, which are implicated in cancer progression.
  • Cyclooxygenase (COX) Enzymes: Some studies suggest anti-inflammatory properties through COX inhibition.

Anticancer Activity

Recent studies have indicated that urea derivatives can exhibit significant anticancer properties. For instance, research highlighted that compounds similar to N-(diphenylmethyl)-N'-(4-fluorophenyl)- demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several diaryl ureas, including the compound in focus. The results showed IC50 values indicating moderate to strong activity against A549 lung cancer cells:

CompoundIC50 (µg/mL)
Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)-150
Positive Control (5-Fluorouracil)371.36

This suggests potential for further development as an anticancer agent.

Antimicrobial Activity

Urea derivatives have also been investigated for their antimicrobial properties. A comparative analysis revealed that certain diaryl ureas exhibited antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Table:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus31.25
Escherichia coli62.50

These findings indicate the compound's potential use in treating bacterial infections.

Pharmacokinetics

Understanding the pharmacokinetics of urea compounds is crucial for evaluating their therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in their efficacy and safety profiles.

  • Absorption: Urea derivatives generally exhibit good oral bioavailability.
  • Metabolism: Metabolized primarily through hepatic pathways.
  • Excretion: Renal excretion is common for many urea compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features and Substitution Patterns

The 4-fluorophenyl substituent contributes electron-withdrawing effects, which may stabilize the urea bond against enzymatic hydrolysis . Key analogues include:

A. Antimicrobial Urea Derivatives ()
  • (S)-1-Benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea (3n) : Exhibits selective inhibition against Acinetobacter baumannii. The benzyl and phenylethyl groups enhance lipophilicity, while the 4-fluorophenyl group likely improves metabolic stability .
  • 1-((3S,5S,7S)-Adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l): Contains a rigid adamantane moiety, demonstrating 94.5% inhibition of A. baumannii.
B. Anticancer Thiourea Analogues ()
  • N-Benzoyl-N'-(4-fluorophenyl)thiourea : Acts as a SIRT1 inhibitor, with the thiourea group offering greater resistance to hydrolysis compared to urea. Fluorination at the para position enhances binding affinity .
C. Halogenated Urea Derivatives ()
  • N-(3,4-Dichlorophenyl)-N'-(4-fluorophenyl)urea: Features dual halogenation (Cl and F), which may synergistically improve target interaction and metabolic stability. No direct activity data are reported, but halogenation typically enhances bioavailability .

Metabolic Stability and Hydrolysis Resistance

  • Amide vs. This suggests that urea analogues (with similar hydrolytic susceptibility to amides) may benefit from structural modifications like fluorination or bulky substituents to delay enzymatic cleavage .

Comparative Data Table

Compound Substituents Key Properties/Bioactivity Stability Insights Source
Target Compound Diphenylmethyl, 4-fluorophenyl Not directly reported Likely moderate (urea backbone) Inferred
(S)-1-Benzyl-3-(4-fluorophenyl)urea Benzyl, phenylethyl, 4-fluorophenyl Anti-A. baumannii activity Enhanced via fluorination
N-(3,4-Dichlorophenyl)-N'-(4-fluorophenyl)urea 3,4-Dichlorophenyl, 4-fluorophenyl Halogenated for stability High metabolic resistance
N-Benzoyl-N'-(4-fluorophenyl)thiourea Benzoyl, 4-fluorophenyl (thiourea) SIRT1 inhibition (anticancer) Thiourea > urea in stability

Q & A

Q. What are the standard synthetic routes for preparing Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)-, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

Formation of intermediates : React 4-fluorophenyl isocyanate with a diphenylmethylamine derivative.

Urea bond formation : Use coupling agents like carbodiimides (e.g., DCC) or direct reaction of isocyanates with amines under anhydrous conditions.

Purification : Chromatography or recrystallization to isolate the product.

Q. Key considerations :

  • Anhydrous solvents (e.g., THF, DMF) prevent side reactions.
  • Temperature control (0–25°C) minimizes decomposition.
  • Substituent steric effects (e.g., diphenylmethyl bulk) may reduce yields, requiring excess reagents .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the urea linkage (NH signals at δ 6.5–8.5 ppm) and aryl substituents.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C20_{20}H16_{16}FN2_2O: calc. 319.1245).
  • X-ray crystallography : Resolves steric effects of diphenylmethyl and fluorophenyl groups.
  • FT-IR : Urea carbonyl stretch (~1640–1680 cm1^{-1}) and N-H bends (~1500 cm1^{-1}) .

Q. How does the fluorophenyl substituent influence solubility and reactivity?

The electron-withdrawing fluorine atom:

  • Reduces solubility in polar solvents due to increased hydrophobicity.
  • Enhances stability against oxidative degradation.
  • Modulates hydrogen-bonding capacity , affecting interactions in biological assays (e.g., enzyme binding) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological steps :

Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

Dose-response validation : Test a wide concentration range (nM–μM) to identify IC50_{50} discrepancies.

Structural verification : Confirm compound purity (>95% by HPLC) to rule out impurities.

Reproducibility checks : Collaborate with independent labs to validate results .

Q. What strategies optimize this compound’s selectivity as a kinase or enzyme inhibitor?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replace fluorophenyl with chloro or methoxy groups) to probe binding pockets.
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with ATP-binding sites.
  • Kinetic assays : Measure KiK_i values under varying pH/temperature to assess enzyme affinity .

Q. How do thermodynamic properties (e.g., pKa, logP) affect its pharmacokinetic profile?

  • pKa determination : Use potentiometric titration; the urea NH groups (pKa ~8–10) influence membrane permeability.
  • logP measurement : Octanol-water partitioning (logP ~3.5–4.5) predicts blood-brain barrier penetration.
  • Stability studies : Monitor degradation in simulated gastric fluid (pH 1.2–3.0) to assess oral bioavailability .

Q. What computational methods are effective for modeling its interaction with biological targets?

  • MD simulations : Analyze binding dynamics over 100 ns trajectories (e.g., with GROMACS).
  • QM/MM calculations : Study electronic effects of fluorine on transition-state stabilization.
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modifications .

Q. How can synthetic byproducts be identified and minimized?

  • LC-MS/MS profiling : Detect trace impurities (e.g., hydrolyzed urea derivatives).
  • Reaction optimization : Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents.
  • Green chemistry approaches : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .

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